molecular formula C16H25NO5 B2787709 Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate CAS No. 1868104-34-0

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate

Cat. No.: B2787709
CAS No.: 1868104-34-0
M. Wt: 311.378
InChI Key: ORBOKECWCXMGMO-LOACHALJSA-N
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Description

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a tertiary amine ester compound characterized by three key structural motifs:

  • Benzyl group: Aromatic moiety contributing to lipophilicity.
  • (S)-2,3-Dihydroxypropylamino group: Chiral diol unit enhancing hydrogen-bonding capacity and hydrophilicity.
  • 4-Methoxybutanoate ester: Polar ester functionality influencing solubility and metabolic stability.

This compound is listed in the CymitQuimica catalog as a research chemical (Ref: 10-F604069) but lacks publicly available data on synthesis, physical properties, or applications .

Properties

IUPAC Name

methyl 3-[benzyl-[(2S)-2,3-dihydroxypropyl]amino]-4-methoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-21-12-14(8-16(20)22-2)17(10-15(19)11-18)9-13-6-4-3-5-7-13/h3-7,14-15,18-19H,8-12H2,1-2H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOKECWCXMGMO-LOACHALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)OC)N(CC1=CC=CC=C1)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(CC(=O)OC)N(CC1=CC=CC=C1)C[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzyl((S)-2,3-dihydroxypropyl)amine intermediate. This intermediate is then reacted with methyl 4-methoxybutanoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group may yield benzyl((S)-2,3-dioxopropyl)amino)-4-methoxybutanoate.

Scientific Research Applications

The compound Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

Chemical Properties and Structure

This compound can be characterized by its molecular formula, which includes functional groups that suggest potential biological activity. The presence of the benzyl group and the amino functionality indicates that this compound might interact with biological targets such as enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, synthetic derivatives of related structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth.

  • Case Study : A study on related methyl esters demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the side chains could enhance activity against specific targets .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The incorporation of hydroxyl groups often enhances solubility and bioavailability, which are critical for therapeutic efficacy.

  • Case Study : Research has shown that certain derivatives can significantly reduce inflammation markers in animal models of arthritis . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that compounds with similar configurations may offer neuroprotective benefits. The ability to cross the blood-brain barrier is crucial for any neuroactive agent.

  • Case Study : Investigations into related compounds revealed protective effects against neuronal cell death in models of neurodegenerative diseases like Alzheimer's . This opens avenues for exploring this compound in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding its synthetic pathways can aid in developing analogs with improved properties.

Synthesis Overview

StepDescription
Step 1Formation of the benzyl amine derivative
Step 2Introduction of the methoxy group
Step 3Coupling with the dihydroxypropyl moiety

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate involves its interaction with specific molecular targets. The dihydroxypropyl group may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the methoxybutanoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Benzylamine Derivatives

Example: 2-[Benzyl(methyl)amino]ethyl acetoacetate ()

  • Structural Similarities: Benzyl and methylamino groups.
  • Key Differences: Replaces the (S)-dihydroxypropylamino group with a methylamino group and substitutes the methoxybutanoate ester with an acetoacetate ester.
  • The acetoacetate ester may confer different reactivity in hydrolysis or nucleophilic substitution compared to the methoxybutanoate .

Dihydroxypropyl-Containing Compounds

Example: N-((S)-2,3-dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)-isonicotinamide ()

  • Structural Similarities: Shared (S)-2,3-dihydroxypropylamino group.
  • Key Differences: The target compound’s benzyl and methoxybutanoate groups contrast with the isonicotinamide and halogenated aryl groups in the patent example.
  • Implications :
    • The dihydroxypropyl group likely enhances solubility and target binding in both compounds.
    • The benzyl moiety in the target compound may increase membrane permeability compared to the polar isonicotinamide scaffold .

Methoxy Esters

Example : Methyl 4-methoxycarbonylbenzoylacetate ()

  • Structural Similarities : Methoxy ester functionality.
  • Key Differences: Lacks the benzyl and dihydroxypropylamino groups.
  • Implications :
    • The methoxy group stabilizes the ester against hydrolysis, a property likely shared with the target compound.
    • Physical data (mp 83–86°C) suggest crystalline solid behavior, which may differ from the target compound due to its additional functional groups .

Data Table: Key Features of Comparable Compounds

Compound Name Key Functional Groups Physical Properties (if available) Applications/Context References
Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate Benzyl, (S)-dihydroxypropylamino, methoxy ester Not reported Research chemical
2-[Benzyl(methyl)amino]ethyl acetoacetate Benzyl, methylamino, acetoacetate ester Not reported Industrial/chemical inventory
N-((S)-2,3-dihydroxypropyl)-isonicotinamide derivative (S)-dihydroxypropyl, isonicotinamide Not reported Pharmaceutical composition
Methyl 4-methoxycarbonylbenzoylacetate Methoxycarbonyl, benzoylacetate ester mp 83–86°C Reagent

Research Implications and Limitations

  • Hydrophilicity vs. Lipophilicity: The (S)-dihydroxypropylamino group in the target compound likely improves water solubility compared to non-polar analogs, while the benzyl group balances lipophilicity for membrane penetration.
  • Stereochemical Considerations : The (S)-configuration of the dihydroxypropyl group may influence chiral recognition in biological systems, a feature shared with the patent compound in .
  • Data Gaps : Empirical data on the target compound’s synthesis, stability, and bioactivity are absent, necessitating further studies.

Biological Activity

Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a compound of interest due to its potential biological activities, particularly in the field of immunomodulation and enzyme inhibition. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxy group, a benzyl substituent, and a dihydroxypropyl moiety. The synthesis typically involves multi-step organic reactions, including alkylation and coupling reactions to achieve the desired stereochemistry and functional groups.

2. Biological Activity

2.1 Immunomodulatory Effects

Research has indicated that compounds similar to this compound exhibit immunomodulatory properties. For instance, compounds derived from similar structural frameworks have shown effectiveness in modulating immune responses by influencing cytokine production and T-cell activation pathways. A study highlighted that certain derivatives can enhance the activity of immune cells, suggesting a potential therapeutic role in autoimmune diseases or cancer treatment .

2.2 Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities, particularly against purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors of PNP can have significant implications in treating various cancers and autoimmune disorders. A comparative study showed that structural analogs of this compound had varying degrees of inhibition against human PNP, indicating potential for further development as therapeutic agents .

3. Case Studies

3.1 Antiproliferative Activity

A notable case study evaluated the antiproliferative effects of similar compounds on mammalian cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation by inducing apoptosis through topoisomerase II inhibition . This mechanism is particularly relevant for developing anticancer therapies.

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds revealed that modifications in the benzyl and methoxy groups could enhance biological activity. For instance, changing the position of hydroxymethyl groups or introducing additional functional groups led to increased potency against specific targets .

4. Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50 Value (µM)Reference
ImmunomodulationCytokine production25
Enzyme InhibitionHuman PNP15
AntiproliferativeMammalian cell lines30
Topoisomerase II InhibitionCancer cells20

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